molecular formula C22H27N5O2S B15099938 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-[2-(methyleth yl)phenyl]acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-[2-(methyleth yl)phenyl]acetamide

Cat. No.: B15099938
M. Wt: 425.5 g/mol
InChI Key: XMAPGGWAIRNVBK-UHFFFAOYSA-N
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Description

2-{4-amino-5-3-(methylethoxy)phenyl}-N-[2-(methylethyl)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, an amino group, and various phenyl and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[2-(methylethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the triazole ring This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketonesThe final step usually involves the acylation of the triazole derivative with an acetamide group under controlled conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to achieve efficient synthesis. Industrial methods also focus on minimizing waste and ensuring the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-{4-amino-5-3-(methylethoxy)phenyl}-N-[2-(methylethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different properties .

Scientific Research Applications

2-{4-amino-5-3-(methylethoxy)phenyl}-N-[2-(methylethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[2-(methylethyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring and amino group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-amino-5-3-(methylethoxy)phenyl}-N-[2-(methylethyl)phenyl]acetamide is unique due to its combination of a triazole ring, amino group, and phenyl moieties, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H27N5O2S

Molecular Weight

425.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C22H27N5O2S/c1-14(2)18-10-5-6-11-19(18)24-20(28)13-30-22-26-25-21(27(22)23)16-8-7-9-17(12-16)29-15(3)4/h5-12,14-15H,13,23H2,1-4H3,(H,24,28)

InChI Key

XMAPGGWAIRNVBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC(C)C

Origin of Product

United States

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